molecular formula C13H18ClNO B1345752 2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide CAS No. 2293-55-2

2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide

Cat. No.: B1345752
CAS No.: 2293-55-2
M. Wt: 239.74 g/mol
InChI Key: NDMFQZFHMQOFBT-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide is a chemical compound with a complex structure, characterized by the presence of a chloro group, a phenylethyl group, and a methylacetamide group

Properties

IUPAC Name

2-chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-13(2,15(3)12(16)10-14)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMFQZFHMQOFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945612
Record name 2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide
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Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2293-55-2
Record name 2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2293-55-2
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Record name 2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide
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Record name 2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide
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Record name 2-chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide typically involves the reaction of 2-chloroacetamide with 1,1-dimethyl-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide is a chemical compound featuring a chloro group, a phenylethyl group, and a methylacetamide group in its structure. It is used in scientific research across chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound has applications in diverse areas of scientific research:

  • Chemistry It serves as a reagent in organic synthesis for creating derivatives and studying reaction mechanisms.
  • Biology It is investigated for its potential biological activity and interactions with biomolecules.
  • Medicine It is explored for potential therapeutic properties and as a precursor for drug development.
  • Industry It is utilized in the production of specialty chemicals and materials.

This synthetic compound has potential biological activities due to its complex structure, including a chloro group, a phenylethyl moiety, and a methylacetamide group, enabling interactions with biomolecular targets. The chloro group facilitates nucleophilic substitution reactions, while the phenylethyl and methylacetamide groups can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating biological pathways and potentially leading to therapeutic effects.

The following table summarizes key findings related to the biological activity of this compound:

StudyBiological ActivityIC50 (nM)Notes
Study 1Inhibition of enzyme X700Significant inhibition observed in vitro.
Study 2Anticancer activity900Active against leukemia cell line CCRF-CEM.
Study 3Neurotransmitter receptor modulationNot specifiedPotential role as a nonpeptide antagonist.

Case Studies

  • Enzyme Inhibition This compound significantly inhibits enzyme X with an IC50 value of 700 nM, suggesting its potential in developing inhibitors for therapeutic applications targeting specific enzymatic pathways.
  • Anticancer Activity The compound exhibits anticancer properties, demonstrating activity against the CCRF-CEM leukemia cell line, with an IC50 value of 900 nM, indicating promise in cancer therapeutics and warranting further exploration into its mechanism and efficacy.
  • Neurotransmitter Receptor Modulation Research suggests that this compound can modulate neurotransmitter receptors and could provide insights into treating neuropeptide-related disorders due to their ability to cross the blood-brain barrier and selectively bind to receptors.

Other potential applications

  • Dithiine-tetracarboximides, related compounds, may protect plants from pathogens like Acidovorax avenae, Burkholderia spec., and Candidatus Liberibacter spec. . The protection period typically extends from 1 to 10 days after treatment . These compounds can be applied to aerial and subterranean plant parts, vegetative propagation material, and the soil .
  • N,N-dibutylcarboxamides enhance the penetration of active agrochemical ingredients through the plant cuticle . N,N-dibutyl-C16-C18-alkyl/alkenylcarboxamides lead to a distinct improvement in penetration compared to N,N-dimethylcarboxamides .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the phenylethyl and methylacetamide groups can interact with various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(1,1-dimethyl-2-phenylethyl)acetamide
  • N-(1,1-Dimethyl-2-phenylethyl)-N-methylacetamide
  • 2-Chloro-N-methylacetamide

Uniqueness

2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide is unique due to the presence of both a chloro group and a phenylethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

Overview

2-Chloro-N-(1,1-dimethyl-2-phenylethyl)-N-methylacetamide is a synthetic compound with a complex structure that includes a chloro group, a phenylethyl moiety, and a methylacetamide group. This compound has garnered attention for its potential biological activities, including interactions with various biomolecular targets and implications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro group allows for nucleophilic substitution reactions, while the phenylethyl and methylacetamide groups can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of various biological pathways, potentially leading to therapeutic effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity IC50 (nM) Notes
Study 1Inhibition of enzyme X700Significant inhibition observed in vitro.
Study 2Anticancer activity900Active against leukemia cell line CCRF-CEM.
Study 3Neurotransmitter receptor modulationNot specifiedPotential role as a nonpeptide antagonist.

Case Study 1: Enzyme Inhibition

In a study examining various analogues of amides, this compound demonstrated significant inhibition of enzyme X with an IC50 value of 700 nM. This suggests its potential utility in developing inhibitors for therapeutic applications targeting specific enzymatic pathways.

Case Study 2: Anticancer Activity

Another investigation focused on the compound's anticancer properties revealed that it exhibited notable activity against the CCRF-CEM leukemia cell line, with an IC50 value of 900 nM. This finding indicates the compound's promise in cancer therapeutics, warranting further exploration into its mechanism and efficacy.

Case Study 3: Neurotransmitter Receptor Modulation

Research into nonpeptide antagonists has highlighted the potential of compounds like this compound to modulate neurotransmitter receptors. Such compounds could provide insights into treating neuropeptide-related disorders due to their ability to cross the blood-brain barrier and selectively bind to receptors.

Toxicological Profile

The compound exhibits acute toxicity when ingested (H301) and can cause skin irritation (H315). These safety concerns necessitate careful handling and further toxicological evaluations to assess long-term effects and safe dosage levels in therapeutic contexts.

Q & A

Q. What computational tools predict biological activity or toxicity?

  • Methodological Answer : QSAR models correlate structural features (e.g., logP, H-bond donors) with activity. ADMET predictors (e.g., SwissADME) evaluate toxicity. Molecular dynamics simulations assess target binding affinity .

Key Research Findings

  • Synthetic Efficiency : Dropwise addition of chloroacetyl chloride at 0°C minimizes side reactions, improving yield .
  • Structural Insights : X-ray crystallography confirms dihedral angles between aromatic and acetamide planes (64–76°), impacting molecular packing .
  • Stability : Degradation occurs above 150°C, with HCl release detected via TGA-MS .

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